4-Bromo-2-(2-(hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(2-(hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is a complex organic compound with the molecular formula C23H19BrN2O5 and a molecular weight of 483.322 g/mol This compound is notable for its unique structure, which includes a bromine atom, a hydroxy group, and a methoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-(hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate typically involves multiple stepsThe final step involves esterification with 4-methoxybenzoic acid .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves optimizing reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity. The use of catalysts and advanced purification techniques like recrystallization and chromatography is also common .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-(hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace the bromine atom or other substituents with different groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Scientific Research Applications
4-Bromo-2-(2-(hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-(hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxy(phenyl)acetyl group can interact with enzymes and receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(2-(hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: Similar structure but with a chlorine atom instead of a methoxy group.
4-Bromo-2-(2-(hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
4-Bromo-2-(2-(hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxybenzoate moiety, in particular, can influence its solubility, reactivity, and interactions with biological targets .
Properties
CAS No. |
765275-00-1 |
---|---|
Molecular Formula |
C23H19BrN2O5 |
Molecular Weight |
483.3 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C23H19BrN2O5/c1-30-19-10-7-16(8-11-19)23(29)31-20-12-9-18(24)13-17(20)14-25-26-22(28)21(27)15-5-3-2-4-6-15/h2-14,21,27H,1H3,(H,26,28)/b25-14+ |
InChI Key |
YRWAOWYTNHWYDL-AFUMVMLFSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C(C3=CC=CC=C3)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.